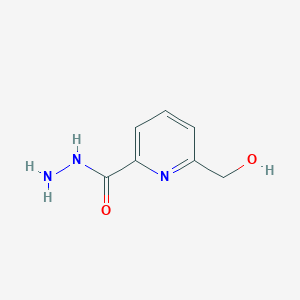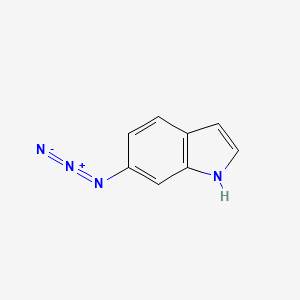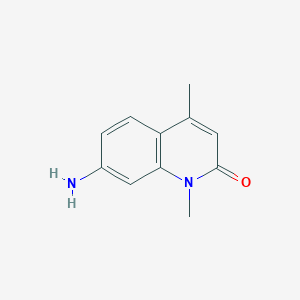
2-イソプロピルチアゾール-4-カルボニトリル
概要
説明
2-Isopropylthiazole-4-carbonitrile is a heterocyclic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a nitrile group attached to the fourth carbon of the ring. The isopropyl group attached to the second carbon further enhances its chemical properties and reactivity.
科学的研究の応用
2-Isopropylthiazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential bioactive agent.
Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
Target of Action
Thiazole derivatives, which include 2-Isopropylthiazole-4-carbonitrile, are known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives are known to inhibit certain enzymes, while others might interact with various receptors . The exact mode of action would depend on the specific targets of the compound.
Result of Action
The result of a compound’s action would depend on its specific targets and mode of action. Some thiazole derivatives are known to have antimicrobial, anti-inflammatory, and anticancer activities, among others .
生化学分析
Biochemical Properties
2-Isopropylthiazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The interactions of 2-Isopropylthiazole-4-carbonitrile with these biomolecules are primarily mediated through its thiazole ring, which can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with target proteins. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical outcomes.
Cellular Effects
2-Isopropylthiazole-4-carbonitrile has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Isopropylthiazole-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can modulate the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects. The impact of 2-Isopropylthiazole-4-carbonitrile on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-Isopropylthiazole-4-carbonitrile involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical reactions . Additionally, 2-Isopropylthiazole-4-carbonitrile can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These molecular interactions contribute to the compound’s diverse biological activities, including its antibacterial, antifungal, and antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropylthiazole-4-carbonitrile have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Isopropylthiazole-4-carbonitrile remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 2-Isopropylthiazole-4-carbonitrile in in vitro and in vivo studies has revealed sustained effects on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Isopropylthiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, 2-Isopropylthiazole-4-carbonitrile can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxic effects become predominant.
Metabolic Pathways
2-Isopropylthiazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which catalyze the oxidation of 2-Isopropylthiazole-4-carbonitrile, and transferases, which facilitate its conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 2-Isopropylthiazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 2-Isopropylthiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and other binding partners.
Subcellular Localization
The subcellular localization of 2-Isopropylthiazole-4-carbonitrile can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-Isopropylthiazole-4-carbonitrile within these compartments can modulate its interactions with biomolecules and its biological activity. For example, the nuclear localization of 2-Isopropylthiazole-4-carbonitrile can enhance its ability to modulate gene expression, while its mitochondrial localization can influence cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylthiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isothiocyanates with α-haloketones, followed by cyclization to form the thiazole ring. The nitrile group can be introduced through subsequent reactions involving cyanation agents.
Industrial Production Methods
Industrial production of 2-Isopropylthiazole-4-carbonitrile often employs optimized synthetic routes to ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these processes is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
2-Isopropylthiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives. These products can have distinct properties and applications based on their chemical structure.
類似化合物との比較
Similar Compounds
- 4-Isopropylthiazole-2-carbohydrazide
- 4-Isopropylthiazole-2-carboxylic acid
- 4-Isopropylthiazole-2-thiol
Uniqueness
2-Isopropylthiazole-4-carbonitrile stands out due to the presence of the nitrile group, which imparts unique reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack the nitrile group or have different substituents on the thiazole ring.
特性
IUPAC Name |
2-propan-2-yl-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHEWSVOUIBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669244 | |
| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848555-18-0 | |
| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Aminofuro[2,3-d]oxazol-6-ol](/img/structure/B1499591.png)


